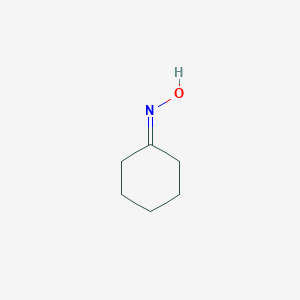
Cyclohexanone oxime
Cat. No. B123875
Key on ui cas rn:
100-64-1
M. Wt: 113.16 g/mol
InChI Key: VEZUQRBDRNJBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05594137
Procedure details


Take 200 ml of aqueous solution of 3.0N sulfuric acid in a round bottom flask. Dissolve in this solution 16 grams of sodium dodecyl sulfate (SDS) and 5.3 gm 1-pentanol by mild stirring. A microemulsion is thus formed. Keep the flask in a water bath maintained at temperature of 25° C. To this microemulsion, add 10.0 gm of cyclohexanone oxime and stir the mixture mildly for 2 hours. Remove the flask from the water bath and neutralize the solution using aqueous solution of ammonia. Filter the solution using Whatman No. 1 filter paper. Measure the amount of filtrate and the residue and extract the filtrate with 100 ml of benzene in steps of 50, 25, and 25 ml respectively. Analyze the benzene layer, the aqueous layer and the residue obtained as above by Gas Chromatography for the amount of cyclohexanone oxime, cyclohexanone and caprolactam.
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step One





Name

Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[CH2:6]([OH:11])[CH2:7][CH2:8][CH2:9][CH3:10].[C:12]1(=[N:18][OH:19])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>S([O-])(OCCCCCCCCCCCC)(=O)=O.[Na+]>[C:12]1(=[N:18][OH:19])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.[C:6]1(=[O:11])[CH2:12][CH2:10][CH2:9][CH2:8][CH2:7]1.[C:12]1(=[O:2])[NH:18][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]1 |f:3.4|
|
Inputs


Step One
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)=NO
|
Step Four
|
Name
|
|
|
Quantity
|
5.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)O
|
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
solvent
|
|
Smiles
|
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir the mixture mildly for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A microemulsion is thus formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Remove the flask from the water bath
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter the solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
1 filter paper
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Measure the amount of filtrate and the residue and extract the filtrate with 100 ml of benzene in steps of 50, 25, and 25 ml respectively
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)=NO
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCCN1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
